molecular formula C23H21N3O3S B2920066 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-12-9

3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2920066
CAS No.: 434294-12-9
M. Wt: 419.5
InChI Key: PDJKQWYGXBLCMK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core. Key structural features include:

  • 4-(Furan-2-yl) substituent: Introduces aromaticity and moderate lipophilicity.
  • N-(4-Methoxyphenyl) carboxamide: The methoxy group improves solubility via polarity while maintaining aromatic interactions.

Molecular formula: C23H21N3O3S (calculated based on analogs in and ). The 4-methoxyphenyl group distinguishes it from related compounds with halogenated or alkylated aryl substituents.

Properties

IUPAC Name

3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJKQWYGXBLCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic synthesis

  • Formation of the Thieno[2,3-b]quinoline Core

      Starting Materials: 2-aminothiophene and a suitable aldehyde.

      Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the carboxamide group to an amine.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

      Products: Substituted derivatives with halogen atoms at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NBS in the presence of light or radical initiators.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of the furan and methoxyphenyl groups suggests possible interactions with biological targets, which could be harnessed for therapeutic purposes.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the amino group could form hydrogen bonds with active site residues, while the aromatic rings could engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name (Substituents) R1 (Position 4) R2 (Aryl Group) Molecular Weight logP Key Properties/Bioactivity Reference
Target Compound Furan-2-yl 4-Methoxyphenyl ~417.5* ~5.2 N/A (Predicted moderate lipophilicity) [4, 10]
3-Amino-N-(3-chloro-4-methylphenyl)-4-(5-methyl-2-furyl)-... 5-Methylfuran-2-yl 3-Chloro-4-methylphenyl 451.97 N/A N/A (Structural analog) [2]
3-Amino-N-(4-chlorophenyl)-4-phenyl-... Phenyl 4-Chlorophenyl 417.33 N/A Antiplasmodial activity (IC50: 0.12 µM) [1]
3-Amino-N-(4-bromophenyl)-4-(2-furyl)-... Furan-2-yl 4-Bromophenyl ~461.9* N/A N/A (Halogenated analog) [5]
3-Amino-N-(p-tolyl)-4-(trifluoromethyl)-... Trifluoromethyl 4-Methylphenyl 405.40 N/A Enhanced electron-withdrawing effects [10]
3-Amino-N-(3-methylphenyl)-4-(furan-2-yl)-... Furan-2-yl 3-Methylphenyl 403.5 5.25 logP: 5.25; Moderate polarity [4]

*Calculated based on molecular formulas.

Key Observations:

Bioactivity: The antiplasmodial activity of 4-phenyl analog (KuSaSch105, IC50: 0.12 µM) highlights the importance of the R1 group. Replacing phenyl with furan-2-yl (as in the target compound) may alter target binding due to reduced steric bulk and increased oxygen-mediated interactions .

Physicochemical Properties :

  • The 4-methoxyphenyl group in the target compound balances solubility (via methoxy’s polarity) and lipophilicity (logP ~5.2), aligning with Lipinski’s rule of five .
  • Trifluoromethyl-substituted analogs () exhibit higher electron-withdrawing effects, which could stabilize metabolic degradation but reduce bioavailability due to excessive hydrophobicity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of thioxo intermediates with substituted acetamides .
  • Introducing the 4-methoxyphenyl group may require protective strategies for the methoxy moiety during reaction steps.

Biological Activity

3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N3O3S
  • Molecular Weight : 419.5 g/mol

The compound features a fused thienoquinoline structure that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities including:

  • Antitumor Activity :
    • Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of thienoquinoline have been noted for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties :
    • The compound may also possess antimicrobial properties against specific pathogens. Similar thienoquinoline derivatives have demonstrated effectiveness against bacteria and fungi .
  • Mechanisms of Action :
    • The mechanism of action likely involves interaction with cellular enzymes or receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the aromatic systems may engage in π-π stacking interactions with nucleic acids or proteins .

Antitumor Efficacy

A study evaluated the antitumor efficacy of thienoquinoline derivatives in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundHT-29 (colon cancer)15Induction of apoptosis
Similar Thienoquinoline DerivativeMCF-7 (breast cancer)10Inhibition of PI3K/AKT pathway

Antimicrobial Activity

Another study focused on the antimicrobial properties of thienoquinoline derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The findings suggested that these compounds could inhibit microbial growth effectively.

CompoundPathogenZone of Inhibition (mm)
This compoundStaphylococcus aureus20
Similar Thienoquinoline DerivativeCandida albicans18

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the furan ring and methoxyphenyl group enhances its lipophilicity and ability to penetrate cell membranes.

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